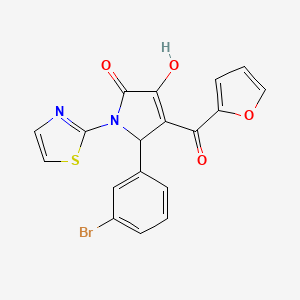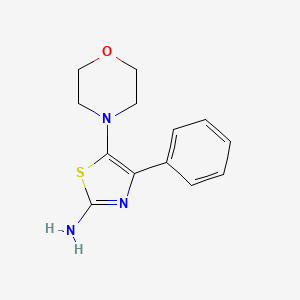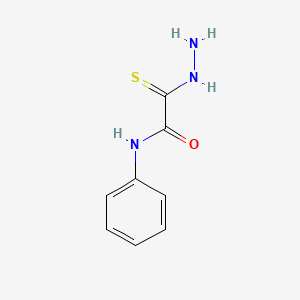![molecular formula C16H11ClFN3O B11051216 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a phenyl ring substituted with a fluorobenzamide group. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The chloro group is introduced into the pyrazole ring through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-chlorobenzamide: This compound has a similar structure but with a chloro group instead of a fluoro group, which may result in different biological activities.
N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide: The presence of a bromo group instead of a chloro group can affect the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11ClFN3O |
|---|---|
Molecular Weight |
315.73 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3O/c17-12-9-19-21(10-12)15-7-5-14(6-8-15)20-16(22)11-1-3-13(18)4-2-11/h1-10H,(H,20,22) |
InChI Key |
XEDBWYNJANXBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11051137.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)

![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051153.png)
![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)

![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)
![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)


![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
